molecular formula C13H24O4 B030163 Dodecanedioic acid monomethyl ester CAS No. 3903-40-0

Dodecanedioic acid monomethyl ester

Cat. No. B030163
CAS RN: 3903-40-0
M. Wt: 244.33 g/mol
InChI Key: REGGDLIBDASKGE-UHFFFAOYSA-N
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Patent
US06214875B1

Procedure details

13-methyltetradecanoic acid is synthesized electrolytically from isovaleric acid and methyl hydrogen dodecanedioate in methanolic solution, based on Kolbe electrolysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[CH2:2][CH:3](C)C.[C:8]([O:23]C)(=[O:22])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][C:19](O)=O>>[CH3:1][CH:2]([CH3:3])[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:8]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC(=O)O)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCCCCCCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.